molecular formula C13H16N2 B7808891 N-(butan-2-yl)quinolin-8-amine

N-(butan-2-yl)quinolin-8-amine

Cat. No.: B7808891
M. Wt: 200.28 g/mol
InChI Key: SEMUDTIGYFYZCK-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)quinolin-8-amine” is a chemical compound with the molecular formula C13H16N2 . It is a type of quinoline, which is a heterocyclic aromatic compound with versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline and its analogues has been reported in the literature with a wide range of protocols. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . A specific synthesis method for quinolin-8-amines involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “this compound” can be found in databases like PubChem .


Chemical Reactions Analysis

Quinoline and its analogues have been synthesized through various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . The operative mechanism of these reactions depends on the type of oxidized reaction center and the nature of the oxidant .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem and ChemicalBook .

Mechanism of Action

While the specific mechanism of action for “N-(butan-2-yl)quinolin-8-amine” is not mentioned in the search results, quinolin-8-amines are known to be valuable scaffolds in organic synthesis .

Safety and Hazards

The safety data sheet for “N-(butan-2-yl)quinolin-8-amine” suggests that any clothing contaminated by the product should be immediately removed and the person should be moved out of the dangerous area .

Future Directions

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives has been reviewed, indicating a clear direction for future research .

Properties

IUPAC Name

N-butan-2-ylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-10(2)15-12-8-4-6-11-7-5-9-14-13(11)12/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMUDTIGYFYZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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